molecular formula C18H17F3N6S2 B10865591 4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B10865591
M. Wt: 438.5 g/mol
InChI Key: YTPCSZNIVWIOSG-UHFFFAOYSA-N
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Description

4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the thienyl and tetrahydropyridinecarbothioamide intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures with thienyl, tetrahydropyridine, and trifluoromethyl groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of 4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C18H17F3N6S2

Molecular Weight

438.5 g/mol

IUPAC Name

4-(5-thiophen-2-yltetrazol-2-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

InChI

InChI=1S/C18H17F3N6S2/c19-18(20,21)12-3-5-13(6-4-12)22-17(28)26-9-7-14(8-10-26)27-24-16(23-25-27)15-2-1-11-29-15/h1-6,11,14H,7-10H2,(H,22,28)

InChI Key

YTPCSZNIVWIOSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2N=C(N=N2)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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